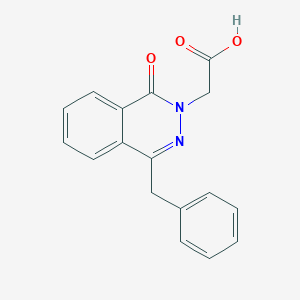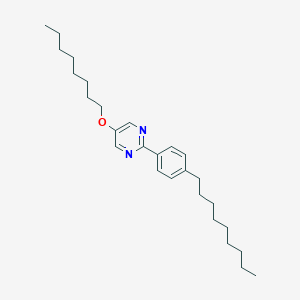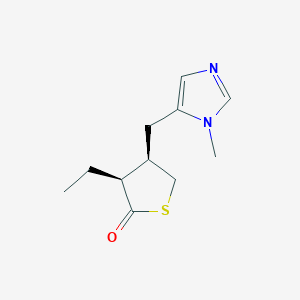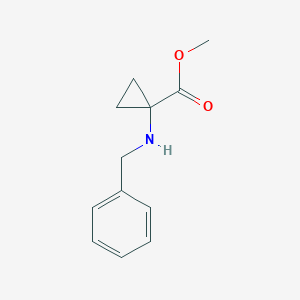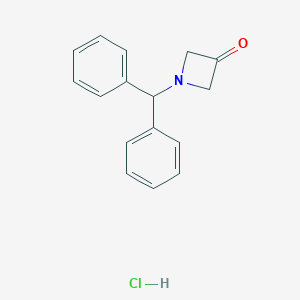
1-Benzhydrylazetidin-3-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydrylazetidin-3-one hydrochloride is a synthetic compound that belongs to the class of azetidinones. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of 1-Benzhydrylazetidin-3-one hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been suggested that this compound may act as a sodium channel blocker, thereby reducing the excitability of neurons.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anticonvulsant, analgesic, and anti-inflammatory activities. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe candidate for further development.
実験室実験の利点と制限
One of the major advantages of using 1-Benzhydrylazetidin-3-one hydrochloride in lab experiments is its ease of synthesis and availability. Additionally, this compound has a relatively low cost compared to other compounds with similar biological activities. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of 1-Benzhydrylazetidin-3-one hydrochloride. One area of interest is the development of more potent and selective derivatives of this compound for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, the use of this compound in the synthesis of other biologically active compounds should also be explored.
合成法
The synthesis of 1-Benzhydrylazetidin-3-one hydrochloride involves the reaction of benzhydrylamine with ethyl chloroacetate in the presence of sodium hydride to form ethyl 2-benzhydrylazetidine-3-carboxylate. This intermediate compound is then hydrolyzed with hydrochloric acid to yield this compound. The synthesis method is relatively simple and can be easily scaled up for commercial production.
科学的研究の応用
1-Benzhydrylazetidin-3-one hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, this compound has shown promising results in the treatment of Parkinson's disease and Alzheimer's disease. In organic synthesis, this compound can be used as a chiral building block for the synthesis of various compounds. It has also been used as a starting material for the synthesis of other azetidinone derivatives with potential biological activities.
特性
CAS番号 |
118972-99-9 |
|---|---|
分子式 |
C16H16ClNO |
分子量 |
273.75 g/mol |
IUPAC名 |
1-benzhydrylazetidin-3-one;hydrochloride |
InChI |
InChI=1S/C16H15NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H |
InChIキー |
CZZSOMUDZAYRTD-UHFFFAOYSA-N |
SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
正規SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







